molecular formula C11H20OSSi B8393473 4-(tert-Butyldimethylsiloxy)-2H-thiopyran

4-(tert-Butyldimethylsiloxy)-2H-thiopyran

Cat. No. B8393473
M. Wt: 228.43 g/mol
InChI Key: HHEMHCMBNSXNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(tert-Butyldimethylsiloxy)-2H-thiopyran is a useful research compound. Its molecular formula is C11H20OSSi and its molecular weight is 228.43 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H20OSSi

Molecular Weight

228.43 g/mol

IUPAC Name

tert-butyl-dimethyl-(2H-thiopyran-4-yloxy)silane

InChI

InChI=1S/C11H20OSSi/c1-11(2,3)14(4,5)12-10-6-8-13-9-7-10/h6-8H,9H2,1-5H3

InChI Key

HHEMHCMBNSXNFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CCSC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,3-Dihydro-4H-thiopyran-4-one (1.50 g, 13.1 mmol, synthesized as described in Richards et al. J. Org. Chem. 46,4836–4842 (1981)) was dissolved in CH2Cl2 (130 mL) and triethylamine (5.47 mL, 39.4 mmol) was added. tert-Butyldimethylsilyl trifluoromethanesulfonate (3.62 mL, 15.8 mmol) was then added. After 10 minutes, the volatiles were removed in vacuo at 25° C. The resulting yellow oil was passed through a short column of SiO2 eluting with 3% TEA in hexanes to yield 1.82 g (7.97 mmol, 61%) of compound 1A as an orange oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
5.47 mL
Type
reactant
Reaction Step Two
Quantity
3.62 mL
Type
reactant
Reaction Step Three
Yield
61%

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